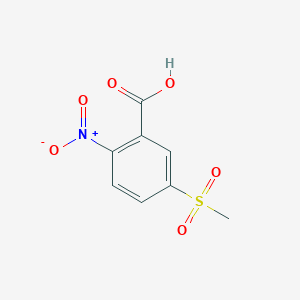

5-(Methylsulfonyl)-2-nitrobenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “5-(Methylsulfonyl)-2-nitrobenzoic acid” are not available, similar compounds such as pinacol boronic esters are synthesized through catalytic protodeboronation .Chemical Reactions Analysis

Sulfonyl groups are known to participate in various chemical reactions. For instance, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a methylsulfonyl group would depend on the other functional groups present in the molecule. For instance, dimethyl sulfone is a colorless solid that is relatively inert chemically and able to resist decomposition at elevated temperatures .Wissenschaftliche Forschungsanwendungen

Sensing Applications

5-(Methylsulfonyl)-2-nitrobenzoic acid can be utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for the development of homogeneous assays and heterogeneous detection systems .

Biological Labelling

The compound’s reactivity with diols also allows it to be used in biological labelling. This application is significant for tracking and observing biological processes in research settings .

Protein Manipulation and Modification

Researchers can employ 5-(Methylsulfonyl)-2-nitrobenzoic acid in the manipulation and modification of proteins. This is particularly useful in studying protein function and structure .

Separation Technologies

In the field of separation technologies, this compound can be used to facilitate the separation of different biological molecules, which is essential for analytical and preparative purposes .

Development of Therapeutics

The interaction of 5-(Methylsulfonyl)-2-nitrobenzoic acid with other biological molecules presents opportunities for the development of new therapeutics. Its role in drug design and synthesis is an area of active research .

Electrophoresis of Glycated Molecules

This compound can be used in the electrophoresis of glycated molecules, aiding in the analysis of glycation patterns which is important in diabetes research .

Microparticles for Analytical Methods

5-(Methylsulfonyl)-2-nitrobenzoic acid can be a building block for microparticles used in various analytical methods. These microparticles can be tailored for specific detection and analysis tasks .

Polymers for Controlled Release of Insulin

The compound is also used in the creation of polymers that can control the release of insulin. This application is particularly promising for the development of advanced diabetes treatments .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

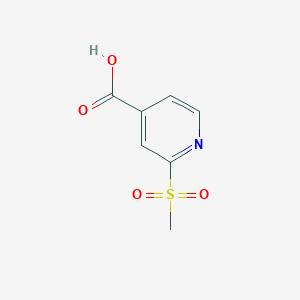

IUPAC Name |

5-methylsulfonyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWQIUPBICXSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697402 | |

| Record name | 5-(Methanesulfonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfonyl)-2-nitrobenzoic acid | |

CAS RN |

898547-72-3 | |

| Record name | 5-(Methanesulfonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

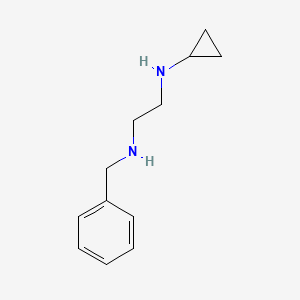

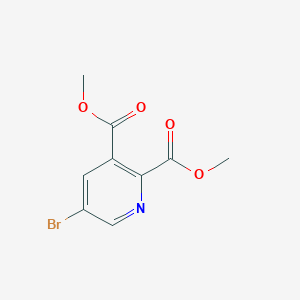

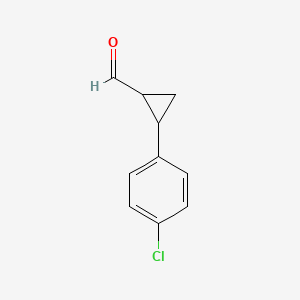

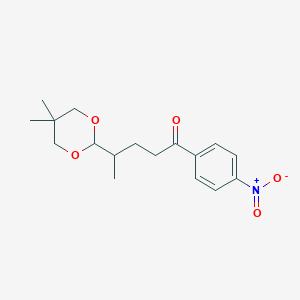

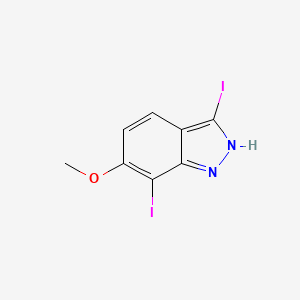

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424162.png)

![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)

![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)

![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1424173.png)